Vildagliptin Carboxylic Acid Metabolite

Description

BenchChem offers high-quality Vildagliptin Carboxylic Acid Metabolite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vildagliptin Carboxylic Acid Metabolite including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

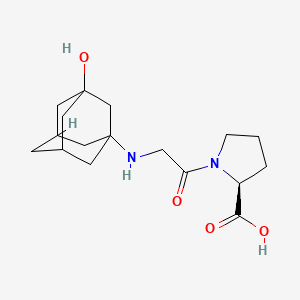

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11?,12?,13-,16?,17?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZNLUFQUDQQJU-FBXIQOIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676196 |

Source

|

| Record name | N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565453-40-9 |

Source

|

| Record name | L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565453409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-PROLINE, N-(3-HYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)GLYCYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6NS92SLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vildagliptin Carboxylic Acid Metabolite chemical structure

An In-depth Technical Guide to the Chemical Structure and Analysis of Vildagliptin Carboxylic Acid Metabolite (M20.7)

Abstract

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] A comprehensive understanding of its metabolic fate is critical for drug development and regulatory assessment. This technical guide provides an in-depth examination of its principal metabolite, Vildagliptin Carboxylic Acid (designated as M20.7 or LAY151). We will dissect its chemical structure, the enzymatic pathway responsible for its formation, and its physicochemical properties. Furthermore, this guide presents field-proven analytical methodologies for its quantification in biological matrices, offering a robust framework for researchers and scientists in the pharmaceutical industry. The focus is on the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction to Vildagliptin and its Metabolism

Vildagliptin: A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing this degradation, Vildagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[3][4]

The Metabolic Fate of Vildagliptin: An Overview

The biotransformation of a drug is a pivotal aspect of its pharmacokinetic profile, influencing its efficacy, safety, and potential for drug-drug interactions. Vildagliptin undergoes extensive metabolism, with the parent drug accounting for only about 26% of the circulating drug-related components in plasma.[5] The primary route of elimination is metabolic clearance, leading to the formation of several metabolites.[5]

Identification of the Major Metabolite: M20.7

Among the various metabolic pathways, hydrolysis of the cyano moiety of Vildagliptin is the most significant, producing a pharmacologically inactive carboxylic acid metabolite.[1][5] This metabolite, known as M20.7 or LAY151, is the major circulating component in human plasma, constituting approximately 55% of the total drug-related material.[5] Its characterization is therefore essential for a complete understanding of Vildagliptin's disposition in the body.

Chemical Structure and Physicochemical Properties of M20.7

Structural Elucidation: From Nitrile to Carboxylic Acid

The core structural transformation from Vildagliptin to M20.7 is the hydrolysis of the carbon-nitrogen triple bond of the cyano group (-C≡N) on the pyrrolidine ring to a carboxylic acid group (-COOH). This single chemical step significantly alters the molecule's polarity and chemical properties while leaving the adamantane and glycyl-pyrrolidine backbone intact.

Parent Compound (Vildagliptin):

-

IUPAC Name: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[6]

-

Molecular Formula: C₁₇H₂₅N₃O₂[7]

Metabolite (M20.7):

-

IUPAC Name: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid[8]

-

Molecular Formula: C₁₇H₂₆N₂O₄[8]

Chemical Identity

The fundamental identifiers for Vildagliptin Carboxylic Acid Metabolite are summarized below.

| Identifier | Value | Source(s) |

| Systematic Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid | [8] |

| Common Synonyms | M20.7, LAY151, Vildagliptin Carboxylic Acid | [1][5] |

| CAS Number | 565453-40-9 | [8][9] |

| Molecular Formula | C₁₇H₂₆N₂O₄ | [8][9] |

| Molecular Weight | 322.40 g/mol | [8] |

The Metabolic Conversion Pathway

Mechanism of Hydrolysis

A crucial aspect of Vildagliptin's metabolic profile is that its conversion to M20.7 is not mediated by the cytochrome P450 (CYP) enzyme system.[5] This hydrolysis occurs in multiple tissues and organs.[1][4] Interestingly, the therapeutic target of Vildagliptin, the DPP-4 enzyme, also contributes to the formation of this major hydrolysis metabolite.[1][4] This pathway underscores a unique metabolic clearance mechanism that is distinct from many other pharmaceuticals.

Rationale for Low Drug-Drug Interaction Potential

The fact that Vildagliptin's primary metabolic pathway bypasses the CYP450 system is of high clinical significance.[5] The CYP enzymes are a major source of drug-drug interactions, as many drugs can either inhibit or induce their activity, affecting the clearance of co-administered medications. Since Vildagliptin metabolism is not reliant on this system, it has a very low potential for pharmacokinetic interactions with drugs that are substrates, inhibitors, or inducers of CYP enzymes.[4][5] This provides a significant safety advantage for patients with type 2 diabetes, who are often on multiple medications.

Visualization of the Metabolic Pathway

The following diagram illustrates the direct conversion of Vildagliptin to its primary carboxylic acid metabolite.

Caption: Metabolic conversion of Vildagliptin to its M20.7 metabolite.

Analytical Methodologies for Characterization and Quantification

Accurate quantification of M20.7 in biological matrices like plasma and urine is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose.[10][11]

Field-Proven Protocol: Quantification of M20.7 in Plasma using RP-HPLC-UV

This protocol describes a robust, self-validating method for the quantification of Vildagliptin Carboxylic Acid in human plasma. The choice of a C18 column is based on its proven efficacy in retaining and separating small molecules of moderate polarity, while protein precipitation with acetonitrile is a rapid and effective method for sample cleanup in a research setting.

A. Principle The metabolite is extracted from plasma via protein precipitation. The clarified supernatant is then injected into a Reverse-Phase HPLC (RP-HPLC) system for separation and quantified using an ultraviolet (UV) detector.

B. Materials and Reagents

-

Reference Standard: Vildagliptin Carboxylic Acid Metabolite (M20.7)

-

Internal Standard (IS): (e.g., a structurally similar, stable compound not present in the matrix)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

Ultrapure Water

-

Human Plasma (drug-free)

C. Instrumentation

-

HPLC system with a quaternary pump, autosampler, and column oven

-

UV-Vis Detector

-

Centrifuge

D. Chromatographic Conditions The conditions are optimized for a balance between resolution, sensitivity, and run time. UV detection at 210 nm is selected because the molecule lacks a strong chromophore, and this lower wavelength provides adequate sensitivity.[10]

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis, provides good retention. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid | Buffered aqueous phase to ensure consistent ionization state. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |

| Gradient | 10% B to 70% B over 8 min | Gradient elution allows for efficient separation from endogenous plasma components. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Provides necessary sensitivity for the analyte.[10] |

| Injection Vol. | 20 µL | A balance between loading capacity and peak shape. |

E. Experimental Protocol

-

Stock Solution Preparation: Accurately weigh and dissolve M20.7 reference standard and IS in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare 1 mg/mL stock solutions.

-

Working Standard Preparation: Prepare serial dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

-

Sample Preparation: a. Pipette 200 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube. b. Add 50 µL of IS working solution. c. Add 600 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 1 minute to ensure thorough mixing. e. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. f. Carefully transfer the supernatant to an HPLC vial for analysis.

-

Calibration and Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Determine the concentration of unknown samples from this curve.

F. System Suitability (Trustworthiness) To ensure the validity of the results, system suitability tests must be performed before each analytical run. This includes multiple injections of a mid-range standard to check for:

-

Reproducibility: Relative Standard Deviation (RSD) of retention time and peak area should be <2%.

-

Peak Shape: Tailing factor should be between 0.9 and 1.5.

-

Resolution: Ensure baseline separation between the analyte, IS, and any interfering peaks.

Conclusion

Vildagliptin Carboxylic Acid Metabolite (M20.7) is the central product of Vildagliptin's biotransformation. Its structure, defined by the hydrolysis of the parent drug's cyano group, and its formation via a non-CYP450 pathway are key determinants of Vildagliptin's favorable pharmacokinetic and low drug-drug interaction profile.[5] The analytical methods detailed herein provide a reliable foundation for its quantification, which is indispensable for preclinical and clinical drug development. A thorough understanding of this major metabolite is not merely an academic exercise but a cornerstone of ensuring the safe and effective use of Vildagliptin in a clinical setting.

References

-

He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

-

He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. [Link]

-

Sereda, A. S., et al. (2019). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 53, 631–641. [Link]

-

Zhang, L., et al. (2017). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research, 9(12), 1-5. [Link]

-

Safila, N., et al. (2022). A Simple Review of Analytical Techniques for Determination of Vildagliptin. Journal of Pharmaceutical Negative Results, 13(4), 1045-1050. [Link]

-

Ochei, J. (2025). Pharmacology of Vildagliptin; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

He, Y. L., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. [Link]

-

Li, J., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Journal of the Korean Chemical Society, 58(4), 414-417. [Link]

-

Zhang, L., et al. (2017). A facile method to synthesize vildagliptin. ResearchGate. [Link]

-

Jain, P., et al. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030. [Link]

-

Patel, M., & Shah, P. (2022). A Review on Analytical Methods for Vildagliptin and Metformin in Combination. International Journal of Scientific Research and Engineering Development, 5(4). [Link]

-

Singh, A. K., et al. (2013). Pharmacokinetics and Pharmacodynamics of Vildagliptin in Patients with Type 2 Diabetes Mellitus. ResearchGate. [Link]

-

Sahoo, S. K., et al. (2023). ANALYTICAL AND BIOANALYTICAL METHODS FOR ESTIMATION OF VILDAGLIPTIN ALONE AND IN COMBINED DOSAGE FORMS: AN OVERVIEW. ResearchGate. [Link]

-

precisionFDA. VILDAGLIPTIN. precisionFDA Website. [Link]

-

Pharmace Research Laboratory. Vildagliptin Carboxylic Acid. Pharmace Website. [Link]

-

National Center for Biotechnology Information. Vildagliptin. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. Vildagliptin impurity F. PubChem Compound Database. [Link]

-

Biocompare. Vildagliptin. Biocompare Website. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vildagliptin | 274901-16-5 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. pharmaceresearch.com [pharmaceresearch.com]

- 9. scbt.com [scbt.com]

- 10. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

A Comprehensive Technical Guide to the Synthesis of Vildagliptin Carboxylic Acid Metabolite (M20.7) from L-Proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to Vildagliptin's primary carboxylic acid metabolite, (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid (M20.7). Commencing with the readily available chiral building block, L-proline, this document elucidates the strategic considerations, mechanistic underpinnings, and practical execution of each synthetic step. Authored from the perspective of a senior application scientist, this guide emphasizes not just the procedural "how," but the critical "why" behind experimental choices, ensuring a thorough understanding for researchers in drug development and organic synthesis. All protocols are designed to be self-validating, with comprehensive citations to authoritative literature.

Introduction: The Significance of Vildagliptin and its Metabolite

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its mechanism of action involves prolonging the activity of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The major metabolic pathway of Vildagliptin in humans is the hydrolysis of its cyano moiety to form the pharmacologically inactive carboxylic acid metabolite, M20.7.[1] This metabolite is a key analyte in pharmacokinetic and drug metabolism studies. A reliable and scalable synthesis of M20.7 is therefore crucial for its use as a reference standard in analytical method development and validation.

This guide details a practical and efficient two-step synthesis of M20.7, starting from L-proline, a naturally occurring and inexpensive chiral precursor.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

-

Formation of the Key Intermediate: The N-acylation of L-proline with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This step introduces the reactive chloroacetyl group necessary for the subsequent coupling reaction.

-

Coupling with 3-Amino-1-Adamantanol: The nucleophilic substitution of the chloride in the intermediate with the amino group of 3-amino-1-adamantanol to form the final Vildagliptin carboxylic acid metabolite.

This strategy is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the reactions involved.

Sources

A Comprehensive Technical Guide to Vildagliptin Carboxylic Acid Metabolite (M20.7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Vildagliptin Carboxylic Acid Metabolite, known as M20.7 or LAY151, the principal yet pharmacologically inactive metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. The definitive Chemical Abstracts Service (CAS) number for this metabolite is 565453-40-9 .[1] This document details the metabolic fate of Vildagliptin, focusing on the formation of M20.7, and furnishes scientifically grounded methodologies for its synthesis, characterization, and quantification in biological matrices. It is intended to serve as a critical resource for professionals in drug metabolism, pharmacokinetics, and analytical development, providing both foundational knowledge and practical, detailed protocols.

Introduction: The Metabolic Landscape of Vildagliptin

Vildagliptin, an oral antihyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like GLP-1 and GIP.[2][3] By preserving active incretin levels, Vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[2][4]

A key feature of Vildagliptin's pharmacokinetic profile is its extensive metabolism prior to excretion.[3][5] Unlike many pharmaceuticals, its metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system, which significantly reduces the potential for drug-drug interactions.[4][5][6] Vildagliptin undergoes metabolism through at least four distinct pathways, with the predominant route being the hydrolysis of its cyano moiety.[5][7] This hydrolysis leads to the formation of the main circulating metabolite, a carboxylic acid derivative designated as M20.7 (also known as LAY151).[3][5][6] This metabolite is pharmacologically inactive and constitutes the majority of the drug-related material found in circulation, accounting for approximately 55-57% of the total dose.[3][5][6]

Understanding the properties and analytical quantification of M20.7 is paramount for comprehensive pharmacokinetic and drug disposition studies of Vildagliptin.

Physicochemical and Structural Information

A clear understanding of the metabolite's chemical identity is fundamental for any analytical or synthetic endeavor.

| Property | Value | Source(s) |

| CAS Number | 565453-40-9 | [1] |

| Chemical Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid | [1] |

| Synonyms | Vildagliptin metabolite M20.7, LAY151, Vildagliptin Carboxylic Acid | [1][6] |

| Molecular Formula | C17H26N2O4 | [1] |

| Molecular Weight | 322.40 g/mol |

Metabolic Pathway and Bio-transformation

The conversion of Vildagliptin to its carboxylic acid metabolite M20.7 is a straightforward hydrolytic process.

Mechanism of Formation

The primary metabolic transformation of Vildagliptin is the hydrolysis of the nitrile group (-C≡N) on the pyrrolidine ring to a carboxylic acid group (-COOH).[3][5] This reaction is not dependent on CYP450 enzymes but is catalyzed by various hydrolases present in multiple tissues, with a significant contribution from DPP-4 itself in the liver.[4][5] This broad enzymatic activity contributes to Vildagliptin's rapid metabolism.

Synthesis of Vildagliptin Carboxylic Acid Metabolite (M20.7)

While M20.7 is commercially available as an analytical standard, an in-house synthesis may be required for various research purposes. The synthesis can be approached by modifying reported syntheses of Vildagliptin or by direct hydrolysis of the parent drug. A conceptual, two-step approach starting from a key Vildagliptin intermediate is outlined below. This protocol is based on established chemical principles for peptide coupling and nitrile hydrolysis.

Conceptual Synthesis Protocol

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

This intermediate can be synthesized from L-proline. The protection of the carboxylic acid group, followed by acylation and subsequent deprotection, is a common strategy.

-

Starting Material: L-Proline.

-

Reaction: React L-proline with chloroacetyl chloride in a suitable solvent system (e.g., tetrahydrofuran) at a controlled temperature (e.g., 0 °C).[7]

-

Rationale: Chloroacetyl chloride is a reactive acylating agent that readily forms an amide bond with the secondary amine of the proline ring. The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.

-

Work-up: Following the reaction, a standard aqueous work-up with extraction into an organic solvent and subsequent purification (e.g., crystallization or chromatography) would yield the desired chloroacetyl-proline derivative.

Step 2: Coupling with 3-amino-1-adamantanol and Hydrolysis

-

Coupling: The intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is then coupled with 3-amino-1-adamantanol. This is a nucleophilic substitution reaction where the amino group of adamantanol displaces the chloride.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dichloromethane or THF, in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to neutralize the HCl generated.[8] The reaction may require several hours to days at room temperature or gentle heating.[8]

-

Causality: The base is crucial to scavenge the acid produced, driving the reaction to completion and preventing protonation of the amine nucleophile. The choice of solvent ensures the solubility of the reactants.

-

Final Product: The resulting product from this coupling reaction is the Vildagliptin Carboxylic Acid Metabolite (M20.7).

-

Purification: The final product must be purified from starting materials and by-products. This is typically achieved using column chromatography followed by crystallization to obtain a high-purity analytical standard.

Analytical Methodology: Quantification in Biological Matrices

The quantification of M20.7, alongside the parent drug, is essential for pharmacokinetic studies. Due to the low concentrations in biological fluids and the complexity of the matrix, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][10][11]

Bioanalytical Method Using LC-MS/MS

This protocol provides a robust framework for the simultaneous determination of Vildagliptin and M20.7 in plasma.

5.1.1. Sample Preparation: Protein Precipitation

-

Aliquot: Transfer a small volume (e.g., 50 µL) of plasma sample into a clean microcentrifuge tube.

-

Internal Standard (IS): Add a working solution of an appropriate internal standard. A stable isotope-labeled version of Vildagliptin (e.g., Vildagliptin-d7) is ideal as it can account for variations in both the parent drug and the metabolite's recovery and ionization.[11]

-

Precipitation: Add 3-4 volumes of cold acetonitrile.[11]

-

Vortex: Mix vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Rationale: Protein precipitation is a rapid and effective method for sample clean-up, removing the bulk of interfering macromolecules from the plasma. Acetonitrile is a highly efficient solvent for this purpose. The use of a stable isotope-labeled internal standard is critical for accuracy and precision, as it co-elutes chromatographically and has nearly identical ionization behavior to the analyte, correcting for matrix effects and instrument variability.[11]

5.1.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Typical Condition | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for moderately polar compounds like Vildagliptin and its metabolite. |

| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate | Acidified or buffered mobile phases promote better peak shape and ionization efficiency in positive ion mode.[10] |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rates for analytical UPLC/HPLC systems. |

| Gradient | A gradient from low to high organic content | Allows for the elution of both the more polar metabolite and the parent drug within a short run time. |

| Injection Volume | 5 - 10 µL | A small volume is sufficient for sensitive LC-MS/MS systems.[10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is well-suited for polar, ionizable molecules. The secondary and tertiary amines in the structures are readily protonated.[11] |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | Vildagliptin: m/z 304.4 → 154.1M20.7: m/z 323.2 → 172.2 (conceptual)IS: m/z 311.1 → 161.1 (for Vildagliptin-d7) | These transitions must be optimized empirically. The parent drug transition is documented.[11] The M20.7 transition is predicted based on its structure ([M+H]+) and would need experimental confirmation. |

5.1.3. Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).

Conclusion

Vildagliptin Carboxylic Acid Metabolite (M20.7), CAS 565453-40-9, is the central metabolic product of Vildagliptin. Its formation via non-CYP mediated hydrolysis underscores the low potential for drug-drug interactions associated with the parent compound. Accurate synthesis of its analytical standard and robust, validated bioanalytical methods are indispensable for the comprehensive evaluation of Vildagliptin's pharmacokinetics and disposition. The methodologies and data presented in this guide offer a foundational and practical resource for scientists engaged in the research and development of this important antidiabetic agent.

References

-

He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-44. [Link]

-

He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-62. [Link]

-

Mathieu, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. [Link]

-

Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects (2025). YouTube. [Link]

-

National Center for Biotechnology Information. Vildagliptin. PubChem Compound Database. [Link]

-

Kadaiev, S. V., et al. (2020). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 54, 755–763. [Link]

-

Jain, P., et al. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030. [Link]

-

Agasti Dongare, et al. (2022). Analytical Method Validation of Vildagliptin in Bulk Drug and Dosage Form by RP HPLC Method. British Journal of Pharmacy and Life Sciences. [Link]

-

QUANTIFICATION OF VILDAGLIPTIN IN TABLETS USING HIGH LIQUID-PERFORMANCE CHROMATOGRAPHY (2023). TNU Journal of Science and Technology. [Link]

-

PDR, F., et al. (2015). Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis. Biomedical Chromatography, 29(4), 556-62. [Link]

-

MySkinRecipes. Vildagliptin Carboxylic Acid Metabolite. MySkinRecipes. [Link]

-

Sreekanth, N., et al. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF VILDAGLIPTIN IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. [Link]

-

National Center for Biotechnology Information. L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl-. PubChem Compound Database. [Link]

-

Zhang, Y., et al. (2019). A facile method to synthesize vildagliptin. ResearchGate. [Link]

-

Al-Majed, A. A., et al. (2020). Liquid chromatography-tandem mass spectrometric determination of ultra-trace levels of vildagliptin in rat serum after derivatization. ResearchGate. [Link]

-

An efficient synthesis of Vildagliptin intermediates (2019). Journal of Chemical and Pharmaceutical Research. [Link]

-

da Silva, A. C. S., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Journal of the Brazilian Chemical Society, 31(8). [Link]

-

Patel, B., et al. (2018). bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Journal of Advanced Scientific Research, 9(2), 20-26. [Link]

- WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof.

-

Tao, Z., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(12), 3537-3539. [Link]

Sources

- 1. L-Proline, N-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)glycyl- | C17H26N2O4 | CID 46783242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents [patents.google.com]

- 9. pharmacyscijournal.com [pharmacyscijournal.com]

- 10. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciensage.info [sciensage.info]

The Formation of Vildagliptin's Carboxylic Acid Metabolite: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the formation mechanism of the vildagliptin carboxylic acid metabolite, M20.7. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique metabolic pathway.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] Unlike many xenobiotics, its primary metabolic fate does not involve the cytochrome P450 (CYP) enzyme system.[4][5] Instead, vildagliptin undergoes extensive metabolism to form a pharmacologically inactive carboxylic acid metabolite, designated as M20.7 (or LAY151).[1][2] This metabolite is the major circulating component related to the drug in human plasma, accounting for approximately 55% of the total plasma radioactivity area under the curve after a single oral dose of radiolabeled vildagliptin.[4][5] Understanding the mechanism of M20.7 formation is crucial for a complete characterization of vildagliptin's disposition and for anticipating potential drug-drug interactions.

The Predominant Metabolic Pathway: A Paradigm of Target-Mediated Drug Metabolism

The conversion of vildagliptin to M20.7 occurs via the hydrolysis of the cyano moiety of the parent molecule.[1][4][6] This biotransformation is the principal elimination pathway for vildagliptin, accounting for 57% of the administered dose.[1] The lack of significant CYP450 involvement in this major metabolic route makes vildagliptin less susceptible to pharmacokinetic interactions with co-administered drugs that are inhibitors or inducers of these enzymes.[4][5]

The metabolism of vildagliptin represents a fascinating example of target-mediated drug metabolism, where the therapeutic target itself plays a significant role in the drug's clearance.

The Central Catalyst: Dipeptidyl Peptidase-4 (DPP-4)

The primary enzyme responsible for the hydrolysis of vildagliptin to M20.7 is its pharmacological target, DPP-4.[6][7][8] Vildagliptin is unique in that it is both a potent inhibitor and a substrate of DPP-4.[9] This dual interaction is a key feature of its pharmacology and metabolism.

Evidence for the central role of DPP-4 in vildagliptin metabolism is multifaceted:

-

Correlation Studies: A significant positive correlation has been demonstrated between the rate of M20.7 formation and DPP-4 activity in human liver samples (r = 0.917, P < 0.01).[7][8]

-

Inhibition Studies: The formation of M20.7 in human liver S9 fractions is significantly inhibited by sitagliptin, another selective DPP-4 inhibitor.[7][8]

-

Recombinant Enzyme Studies: Human embryonic kidney 293 (HEK293) cells expressing human DPP-4 show a significantly higher rate of M20.7 formation compared to control cells.[7]

While DPP-4 is the major contributor, it is important to note that other enzymes are also involved in the hydrolysis of vildagliptin, suggesting a degree of redundancy in this metabolic pathway.

Contributing Enzymatic Machinery

While DPP-4 is the primary catalyst, studies have indicated that other dipeptidyl peptidases and related enzymes can also contribute to the formation of M20.7. These include:

-

DPP-2

-

DPP-8

-

DPP-9

-

Fibroblast Activation Protein-α (FAP-α)

Among these, DPP-2 has been shown to have the highest hydrolytic capacity besides DPP-4.[10] This suggests that a family of related enzymes can participate in the biotransformation of vildagliptin. It is noteworthy that human nitrilase-like proteins (NIT1 and NIT2), which are known to hydrolyze nitrile compounds, do not appear to be involved in the metabolism of vildagliptin.[11]

Proposed Mechanism of Hydrolysis

The hydrolysis of the cyano group of vildagliptin is proposed to be a two-step process. The initial and rate-limiting step is the hydrolysis of the nitrile to an amide intermediate.[10] This amide derivative is then rapidly hydrolyzed to the final carboxylic acid metabolite, M20.7.[10][12] When the amide derivative of vildagliptin is incubated with DPP-4, it is completely hydrolyzed at a much faster rate than the parent drug.[10]

Caption: Proposed two-step hydrolysis of vildagliptin to its carboxylic acid metabolite M20.7.

Subcellular Localization of Vildagliptin Metabolism

In vitro studies using human liver fractions have shown that the formation of M20.7 occurs in both the microsomal and cytosolic compartments. However, the rate of formation is higher in liver microsomes.[7][8] This suggests that while DPP-4 is present in both fractions, its activity towards vildagliptin may be greater in the microsomal environment.

Experimental Protocols

In Vitro Incubation of Vildagliptin with Liver Fractions

Objective: To determine the rate of M20.7 formation in different subcellular fractions of the liver.

Materials:

-

Vildagliptin

-

Human liver S9, microsomes, and cytosol

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of vildagliptin in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the liver fraction (S9, microsomes, or cytosol) with potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding vildagliptin to a final concentration of 1 µM.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of M20.7 using a validated LC-MS/MS method.

-

Calculate the rate of M20.7 formation (pmol/h/mg protein).

DPP-4 Activity Assay

Objective: To measure the DPP-4 activity in liver fractions.

Materials:

-

H-glycyl-prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate

-

Tris-HCl buffer (pH 8.0)

-

Fluorometer

Procedure:

-

In a 96-well plate, add the liver fraction to Tris-HCl buffer.

-

Initiate the reaction by adding Gly-Pro-AMC to a final concentration of 50 µM.

-

Incubate the plate at 37°C.

-

Measure the fluorescence of the released AMC at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at regular intervals.

-

Calculate the DPP-4 activity based on the rate of AMC formation.

Inhibition Studies

Objective: To assess the contribution of DPP-4 to vildagliptin metabolism using a selective inhibitor.

Procedure:

-

Follow the protocol for in vitro incubation of vildagliptin with liver S9 fraction.

-

Prior to the addition of vildagliptin, add a selective DPP-4 inhibitor (e.g., sitagliptin) at various concentrations to the pre-incubation mixture.

-

Proceed with the reaction and analysis as described above.

-

Determine the effect of the inhibitor on the rate of M20.7 formation.

Caption: Experimental workflow for investigating vildagliptin metabolism in vitro.

Data Presentation

| Parameter | Value | Reference |

| Major Metabolite | M20.7 (Carboxylic Acid) | [1][4] |

| Metabolic Pathway | Cyano Group Hydrolysis | [6][7] |

| Primary Enzyme | Dipeptidyl Peptidase-4 (DPP-4) | [7][8] |

| Other Contributing Enzymes | DPP-2, DPP-8, DPP-9, FAP-α | [10] |

| CYP450 Involvement | Minimal | [4][5] |

| M20.7 in Plasma (AUC) | ~55% | [4][5] |

| Excretion of M20.7 | Primarily in Urine | [4] |

Conclusion

The formation of the carboxylic acid metabolite M20.7 is the primary metabolic pathway for vildagliptin. This process is a notable example of target-mediated drug metabolism, with the DPP-4 enzyme playing a central role in the hydrolysis of the parent drug's cyano group. The involvement of other dipeptidyl peptidases suggests a degree of metabolic redundancy. The minimal role of the CYP450 system in this major clearance pathway contributes to vildagliptin's low potential for drug-drug interactions. A thorough understanding of this metabolic pathway is essential for the continued safe and effective use of vildagliptin in the treatment of type 2 diabetes.

References

-

Asakura, M., et al. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. Drug Metabolism and Disposition, 43(11), 1696-1702. [Link]

-

Ligtenbelt, J. J., et al. (2011). Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. British Journal of Clinical Pharmacology, 72(5), 770-780. [Link]

-

Reflections.live. (2023). VILDAGLIPTIN DPP-4 INHIBITOR. [Link]

-

Asakura, M., et al. (2015). Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. ResearchGate. [Link]

-

He, Y. L., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

-

He, Y. L. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. [Link]

-

Guo, Z., et al. (2022). Mechanistic Study on the Effect of Renal Impairment on the Pharmacokinetics of Vildagliptin and its Carboxylic Acid Metabolite. ResearchGate. [Link]

-

Asakura, M., et al. (2015). Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver. PubMed. [Link]

-

He, Y. L., et al. (2009). Absorption, Metabolism, and Excretion of [(14)C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. ResearchGate. [Link]

-

He, Y. L. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Semantic Scholar. [Link]

-

Foley, J. E., & Bunck, M. C. (2009). Weight neutrality with the DPP-4 inhibitor, vildagliptin: Mechanistic basis and clinical experience. PubMed Central. [Link]

-

Kong, F., et al. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 241-249. [Link]

-

Ahren, B., & Foley, J. E. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. [Link]

-

Tomita, T., et al. (2020). A proposed mechanism of vildagliptin-associated liver dysfunction. ResearchGate. [Link]

-

He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. PubMed. [Link]

-

Ahren, B., & Foley, J. E. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. ResearchGate. [Link]

-

Ahren, B., & Foley, J. E. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. Lund University. [Link]

-

Sagitova, A. M., et al. (2021). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 55(1), 94-100. [Link]

-

Asakura, M., et al. (2016). Human nitrilase-like protein does not catalyze the hydrolysis of vildagliptin. PubMed. [Link]

Sources

- 1. VILDAGLIPTIN DPP-4 INHIBITOR [reflections.live]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human nitrilase-like protein does not catalyze the hydrolysis of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Vildagliptin's Carboxylic Acid Metabolite (LAY151): A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the pharmacokinetic profile of LAY151, the primary carboxylic acid metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, vildagliptin. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental approaches, and offers practical insights into the study of this significant metabolite.

Executive Summary

Vildagliptin is an oral antihyperglycemic agent that undergoes extensive metabolism in humans.[1] Its major metabolite, LAY151 (also known as M20.7), is a pharmacologically inactive carboxylic acid derivative that accounts for the majority of the administered dose.[1][2] Understanding the pharmacokinetics of LAY151 is crucial for a comprehensive assessment of vildagliptin's disposition, particularly in special patient populations. This guide delves into the absorption, distribution, metabolism, and excretion (ADME) of LAY151, factors influencing its pharmacokinetics, and methodologies for its accurate quantification.

The Significance of LAY151 in Vildagliptin's Disposition

Vildagliptin is rapidly absorbed and extensively metabolized, with metabolism being the primary route of elimination, accounting for 69% of the dose.[2] The formation of LAY151 through the hydrolysis of the cyano moiety is the principal metabolic pathway, constituting 57% of the administered dose.[2][3] This process is not dependent on the cytochrome P450 (CYP) enzyme system, which contributes to vildagliptin's low potential for drug-drug interactions.[1][4] The kidneys play a significant role in both the excretion and hydrolysis of vildagliptin to LAY151.[4][5] Given that LAY151 is the most abundant circulating component derived from vildagliptin, its pharmacokinetic characteristics are integral to understanding the overall clearance and potential for accumulation of vildagliptin-related substances.[1]

Pharmacokinetic Profile of LAY151

Formation and Absorption

Following oral administration, vildagliptin is rapidly absorbed, with peak plasma concentrations occurring at approximately 1.7 hours.[3] LAY151 is formed pre-systemically and systemically through hydrolysis. While vildagliptin's absolute bioavailability is 85%, LAY151 is the major circulating metabolite in plasma, accounting for 55% of the total plasma radioactivity area under the curve (AUC) in radiolabeled studies.[1][6]

Distribution

Vildagliptin itself has a low plasma protein binding of 9.3% and distributes extensively into extravascular spaces.[3][4] While specific data on the plasma protein binding and volume of distribution for LAY151 are not extensively detailed in the provided search results, its formation from vildagliptin suggests it is also distributed throughout the body.

Metabolism and Elimination

LAY151 is considered a stable, inactive metabolite and does not appear to undergo further significant metabolism. Its elimination is primarily dependent on renal excretion. The kidneys are a major site for the hydrolysis of vildagliptin to LAY151, and they also clear LAY151 from the circulation.[4][5] After an oral dose of radiolabeled vildagliptin, 85.4% of the dose is recovered in the urine, with unchanged vildagliptin accounting for 22.6% of this.[1] The remainder is comprised of metabolites, with LAY151 being the most prominent.

Factors Influencing LAY151 Pharmacokinetics

Renal Impairment

The pharmacokinetics of both vildagliptin and LAY151 are significantly influenced by renal function.[7] In individuals with mild renal impairment, there is no clinically significant alteration in vildagliptin pharmacokinetics.[7] However, in patients with moderate to severe renal impairment, the elimination of both vildagliptin and LAY151 is impaired, leading to increased plasma concentrations.[7] Studies have shown that in patients with mild, moderate, and severe renal impairment, the mean AUC of vildagliptin increased by 1.4-, 1.7-, and 2-fold, respectively.[8] The exposure to LAY151 has been reported to increase by 1.6 to 6.7 times in patients with renal dysfunction.[8][9] This necessitates a dose reduction of vildagliptin in patients with moderate to severe renal impairment to avoid potential accumulation of the parent drug and its metabolite.[7][8]

Hepatic Impairment

Interestingly, hepatic impairment does not have a clinically significant effect on the pharmacokinetics of vildagliptin.[10][11] Studies in patients with mild, moderate, and severe hepatic impairment have shown no significant differences in vildagliptin exposure compared to healthy subjects.[10] However, the exposure to LAY151 (both AUC and Cmax) was observed to increase with the severity of hepatic impairment, with increases ranging from 29-84% for AUC and 24-63% for Cmax across the different impairment groups.[10][11] Despite the increase in LAY151 levels, no dose adjustment for vildagliptin is deemed necessary in patients with hepatic impairment.[10]

Drug-Drug Interactions

Vildagliptin has a low potential for pharmacokinetic drug-drug interactions because it is not a substrate for, nor does it inhibit or induce, cytochrome P450 enzymes.[4][5] Its primary metabolic pathway to LAY151 is through hydrolysis, further minimizing the risk of CYP-mediated interactions.[1] Clinical studies have confirmed the lack of clinically relevant pharmacokinetic interactions with co-administered drugs such as metformin, pioglitazone, glyburide, simvastatin, amlodipine, valsartan, and ramipril.[4][12] There is a potential for an increased risk of angioedema when vildagliptin is taken concomitantly with ACE inhibitors.[5][12]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for vildagliptin and its carboxylic acid metabolite, LAY151.

| Parameter | Vildagliptin | LAY151 (Carboxylic Acid Metabolite) | Reference |

| Tmax (hours) | ~1.7 | - | [3] |

| Absolute Bioavailability | 85% | - | [3] |

| Plasma Protein Binding | 9.3% | - | [3] |

| Terminal Half-life (hours) | ~2-3 | - | [1][2] |

| Primary Route of Elimination | Metabolism (Hydrolysis) | Renal Excretion | [2] |

| % of Dose as Metabolite in Plasma (AUC) | 25.7% | 55% | [1] |

| Effect of Renal Impairment (Moderate-Severe) | Increased exposure (AUC up by 1.7-2 fold) | Increased exposure (AUC up by 1.6-6.7 fold) | [8] |

| Effect of Hepatic Impairment | No clinically significant change in exposure | Increased exposure (AUC up by 29-84%) | [10][11] |

Experimental Protocol: Human Pharmacokinetic Study of Vildagliptin and LAY151

This section outlines a standardized protocol for a clinical pharmacokinetic study.

Objective: To determine the single-dose pharmacokinetic profile of vildagliptin and its major metabolite, LAY151, in healthy human subjects.

Study Design:

-

Type: Open-label, single-center, single-dose study.

-

Subjects: Healthy male and female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

-

Exclusion Criteria: History of significant medical conditions, use of prescription or over-the-counter medications within 14 days of dosing, and known allergies to vildagliptin or related compounds.

Methodology:

-

Informed Consent: Obtain written informed consent from all participants before any study-related procedures.

-

Screening: Conduct a thorough medical history, physical examination, and clinical laboratory tests to ensure eligibility.

-

Dosing: Following an overnight fast of at least 10 hours, administer a single oral dose of 100 mg vildagliptin with 240 mL of water.

-

Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: pre-dose (0 hours), and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose.

-

Sample Processing: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma into labeled cryovials and store at -70°C or below until analysis.

-

Bioanalytical Method:

-

Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[13][14]

-

Sample Preparation: Utilize protein precipitation with a suitable organic solvent (e.g., acetonitrile) to extract vildagliptin and LAY151 from the plasma matrix.[14]

-

Chromatography: Employ a reverse-phase C18 column with a gradient mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[15]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Monitor specific precursor-to-product ion transitions for vildagliptin, LAY151, and a stable isotope-labeled internal standard (e.g., vildagliptin-d3).[14]

-

Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

-

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t½) for both vildagliptin and LAY151 using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Metabolic Pathway of Vildagliptin to LAY151

Caption: Metabolic conversion of vildagliptin to its inactive metabolite, LAY151.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Workflow of a typical human pharmacokinetic study for vildagliptin and LAY151.

Conclusion

The carboxylic acid metabolite LAY151 is the principal determinant of vildagliptin's metabolic clearance. Its pharmacokinetic profile is characterized by its formation via non-CYP mediated hydrolysis and its elimination via the kidneys. The accumulation of LAY151 in patients with renal impairment is a key clinical consideration, necessitating dose adjustments of the parent drug. Conversely, the lack of significant pharmacokinetic alterations in the presence of hepatic impairment or with most co-administered drugs underscores the predictable and generally favorable disposition of vildagliptin. The methodologies outlined in this guide provide a robust framework for the continued investigation of vildagliptin and its metabolites, contributing to a deeper understanding of its clinical pharmacology.

References

-

He, Y. L., Ligueros-Saylan, M., Sunkara, G., Sabo, R., Wang, Y., Campestrini, J., ... & Dole, W. P. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical pharmacokinetics, 51(3), 147–162. [Link]

-

He, H., Tran, P., Yin, H., Smith, H., Riviere, G. J., & Howard, D. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug metabolism and disposition, 37(3), 536–544. [Link]

-

He, Y. L., Sabo, R., Campestrini, J., Wang, Y., Ligueros-Saylan, M., Lasseter, K. C., ... & Dole, W. P. (2007). The influence of hepatic impairment on the pharmacokinetics of the dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin. European journal of clinical pharmacology, 63(7), 677–686. [Link]

-

National Center for Biotechnology Information (n.d.). Vildagliptin. PubChem. Retrieved from [Link]

-

Lukashevich, V., Schweizer, A., Shao, Q., Groop, P. H., & Kothny, W. (2011). Managing diabetic patients with moderate or severe renal impairment using DPP-4 inhibitors: focus on vildagliptin. Diabetes, metabolic syndrome and obesity: targets and therapy, 4, 1–11. [Link]

-

He, H., Tran, P., Yin, H., Smith, H., Riviere, G. J., & Howard, D. (2009). Absorption, Metabolism, and Excretion of [14C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. Semantic Scholar. [Link]

-

He, Y. L., Ligueros-Saylan, M., Sunkara, G., Sabo, R., Wang, Y., Campestrini, J., ... & Dole, W. P. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. [Link]

-

He, H., Tran, P., Yin, H., Smith, H., Riviere, G. J., & Howard, D. (2009). Absorption, Metabolism, and Excretion of [(14)C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. ResearchGate. [Link]

-

He, Y. L., Sabo, R., Campestrini, J., Wang, Y., Ligueros-Saylan, M., Lasseter, K. C., ... & Dole, W. P. (2007). The influence of hepatic impairment on the pharmacokinetics of the dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin. Sign-in. [Link]

-

He, Y. L., Sabo, R., Campestrini, J., Wang, Y., Ligueros-Saylan, M., Lasseter, K. C., ... & Dole, W. P. (2007). The influence of hepatic impairment on the pharmacokinetics of dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin. ResearchGate. [Link]

-

He, Y. L., Xu, L., Wang, Y., Ligueros-Saylan, M., Sunkara, G., & Dole, W. P. (2012). Pharmacokinetics of vildagliptin in patients with varying degrees of renal impairment. International journal of clinical pharmacology and therapeutics, 50(9), 623–633. [Link]

-

He, Y. L., Ligueros-Saylan, M., Sunkara, G., Sabo, R., Wang, Y., Campestrini, J., ... & Dole, W. P. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Semantic Scholar. [Link]

-

U.S. Food and Drug Administration. (n.d.). VILDAGLIPTIN. FDA Verification Portal. [Link]

-

European Medicines Agency. (n.d.). Eucreas, INN-vildagliptin/metformin hydrochloride. Geneesmiddeleninformatiebank. [Link]

-

Mathieu, C., Kozlovski, P., Paldanius, P. M., Foley, J. E., & Williams-Herman, D. (2017). Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance. European endocrinology, 13(2), 70–76. [Link]

-

Medindia. (n.d.). Vildagliptin Interaction with other Drugs. Medindia. [Link]

-

He, Y. L., Sabo, R., Campestrini, J., Wang, Y., Ligueros-Saylan, M., Lasseter, K. C., ... & Dole, W. P. (2007). The influence of hepatic impairment on the pharmacokinetics of the dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin. OUCI. [Link]

-

European Medicines Agency. (n.d.). Eucreas, INN-vildagliptin/metformin hydrochloride. Geneesmiddeleninformatiebank. [Link]

-

Jain, P., Patil, R., Jaiswal, Y., Patil, A., & Haswani, N. G. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030. [Link]

-

Patel, B., Teraiya, N., & Patel, K. (2018). A Simple Review of Analytical Techniques for Determination of Vildagliptin. International Journal of Pharmaceutical Sciences and Research, 9(7), 2965-2972. [Link]

-

Klymenko, L. I., Garna, N. V., & Georgiyants, V. A. (2020). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 54(4), 405–412. [Link]

-

Sahoo, S. K., Giri, R. K., & Barik, B. B. (2022). Review Article on Various Analytical Techniques for the Estimation of Vildagliptin. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1008. [Link]

-

He, Y. L., Wang, Y., Zhang, D., Whalen, K., & Dole, W. P. (2011). Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers. Journal of clinical pharmacology, 51(2), 205–214. [Link]

-

MySkinRecipes. (n.d.). Vildagliptin Carboxylic Acid Metabolite. MySkinRecipes. [Link]

Sources

- 1. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. verification.fda.gov.ph [verification.fda.gov.ph]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Managing diabetic patients with moderate or severe renal impairment using DPP-4 inhibitors: focus on vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The influence of hepatic impairment on the pharmacokinetics of the dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacyscijournal.com [pharmacyscijournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Central Role of the Vildagliptin Carboxylic Acid Metabolite (M20.7) in Drug Metabolism Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its clinical success is underpinned by a favorable pharmacokinetic profile, characterized by rapid absorption, high bioavailability, and a low potential for drug-drug interactions.[1][3] A critical and scientifically intriguing aspect of its disposition is its extensive metabolism, which deviates from the common cytochrome P450-mediated pathways. The primary metabolic route is the hydrolysis of vildagliptin's cyano moiety to form M20.7 (also known as LAY151), a pharmacologically inactive carboxylic acid metabolite.[4][5]

This guide provides a comprehensive technical exploration of the M20.7 metabolite. We will dissect its formation, which is uniquely catalyzed in part by vildagliptin's own therapeutic target, DPP-4, a clear example of target-mediated drug disposition.[6][7][8] Furthermore, we will analyze the profound implications of M20.7's status as a major and disproportionate human metabolite, which circulates at higher concentrations than the parent drug itself.[4] This characteristic places it directly under the purview of regulatory guidelines on metabolite safety testing (MIST).[9][10] We will provide field-proven experimental workflows and detailed protocols for the robust investigation of M20.7, from initial in vitro phenotyping to definitive human ADME studies. This document is designed to serve as an authoritative resource for scientists navigating the complexities of drug metabolism, using the vildagliptin case study as a paradigm of modern metabolic investigation.

Chapter 1: Vildagliptin - A Profile of a DPP-4 Inhibitor

Mechanism of Action

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[11][12] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] By preventing this degradation, vildagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5] This intelligent mechanism improves glycemic control while minimizing the risk of hypoglycemia.[12]

Core Pharmacokinetic Properties

Vildagliptin exhibits desirable pharmacokinetic properties that contribute to its clinical utility. Following oral administration, it is rapidly absorbed with an absolute bioavailability of 85%.[1][5] It shows minimal binding to plasma proteins (9.3%) and distributes extensively into extravascular spaces.[1][5] A key feature is that its metabolism is not significantly reliant on cytochrome P450 (CYP) enzymes, with less than 1.6% of its overall metabolism attributed to this system.[1][4] This characteristic is fundamental to its low propensity for pharmacokinetic interactions with co-administered medications.[1][13]

Chapter 2: The Metabolic Fate of Vildagliptin: Emergence of the M20.7 Metabolite

The biotransformation of vildagliptin is extensive, with approximately 69% of an administered dose being cleared via metabolism.[5] This process is dominated by the formation of one key metabolite.

Overview of Metabolic Pathways

Vildagliptin is metabolized through at least four distinct pathways.[4] While minor routes include amide bond hydrolysis (forming M15.3), glucuronidation (M20.2), and oxidation (M20.9 and M21.6), these collectively account for a small fraction of the drug's elimination.[4] The metabolic landscape is overwhelmingly dominated by the hydrolysis of the nitrile (cyano) group.

The Predominant Pathway: Cyano-Group Hydrolysis to M20.7

The principal metabolic transformation of vildagliptin is the hydrolysis of its cyano group to a carboxylic acid, yielding the metabolite M20.7.[6][7] This single pathway accounts for the majority of vildagliptin's metabolism.[5] Human absorption, metabolism, and excretion (AME) studies using radiolabeled [14C]vildagliptin definitively established M20.7 as the main circulating drug-related component in plasma. It accounts for approximately 55% of the total radioactivity area under the curve (AUC), more than double that of the parent vildagliptin (25.7%).[4] Crucially, M20.7 is pharmacologically inactive, meaning it does not contribute to the drug's therapeutic effect or potential side effects.[5][13]

Unraveling the Catalyst: The Role of DPP-4 in its Own Inhibitor's Metabolism

A fascinating aspect of vildagliptin's metabolism is the identity of the enzyme responsible for M20.7 formation. Initial in vitro studies using liver microsomes failed to produce the metabolite, ruling out CYP enzymes.[14] Subsequent research revealed that DPP-4, the therapeutic target of vildagliptin, is itself a major contributor to the hydrolysis reaction.[6][7][15] Studies have shown a significant positive correlation between DPP-4 activity in human liver S9 fractions and the rate of M20.7 formation.[6][7] Furthermore, the formation of M20.7 is inhibited by other selective DPP-4 inhibitors, confirming the enzyme's role.[6][7] This represents a classic case of target-mediated drug disposition, where the therapeutic target also acts as a metabolizing enzyme for the drug.[8][16]

Pharmacokinetic Profile of M20.7 vs. Parent Drug

The distinct pharmacokinetic profiles of vildagliptin and its M20.7 metabolite are critical for understanding the drug's overall disposition and safety.

| Parameter | Vildagliptin (Parent Drug) | M20.7 (Carboxylic Acid Metabolite) | Reference(s) |

| Relative Plasma Exposure | Accounts for ~26% of total drug-related AUC | Accounts for ~55% of total drug-related AUC | [4] |

| Pharmacological Activity | Active DPP-4 Inhibitor | Inactive | [5][13] |

| Primary Formation Route | - | Cyano group hydrolysis | [4][6] |

| Primary Elimination Route | Metabolism (~69%) and Renal Excretion (~23% unchanged) | Primarily Renal Excretion | [5][13] |

| Impact of Renal Impairment | Exposure increases | Exposure increases to a significantly greater extent than the parent drug | [13] |

Chapter 3: Regulatory and Safety Implications of M20.7

The high circulating levels of M20.7 have significant implications from a drug development and regulatory perspective.

M20.7 as a "Major and Disproportionate" Human Metabolite

According to regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), a metabolite is considered "major" if it accounts for more than 10% of the total drug-related exposure at steady state.[10][17] M20.7, at 55% of the exposure, far exceeds this threshold.[4]

Furthermore, a metabolite is deemed "disproportionate" if it is found at significantly higher plasma concentrations in humans than in the animal species used for nonclinical toxicology testing.[18] Early characterization is crucial, as the discovery of such metabolites late in development can lead to significant delays.[10]

Navigating MIST Guidelines (FDA and ICH)

The FDA's "Safety Testing of Drug Metabolites" guidance and the ICH M3(R2) guidance provide a framework for evaluating the nonclinical safety of major metabolites.[9][18][19] The core principle is that the safety of the metabolite must be adequately covered in nonclinical studies. This can be achieved through two primary approaches:

-

Identify a Preclinical Species: Use a toxicology species that forms the metabolite at exposure levels equivalent to or greater than those observed in humans.

-

Synthesize and Test Directly: If a suitable species cannot be found, the metabolite must be synthesized and administered directly in dedicated toxicology studies to assess its safety profile.[18]

The Importance of Inactivity: Why M20.7's Pharmacological Profile Matters

The determination that M20.7 is pharmacologically inactive is a cornerstone of vildagliptin's safety assessment.[5][13] An inactive metabolite poses a much lower safety risk than an active one, as it is not expected to have on-target or off-target pharmacological effects. However, this does not exempt it from safety testing, as it could still possess unique chemical toxicity. The comprehensive safety evaluation of vildagliptin, which includes coverage for M20.7 exposure, has established its favorable safety profile.

Chapter 4: A Practical Guide to Investigating Vildagliptin Metabolism

A robust and systematic approach is required to fully characterize a major metabolite like M20.7. The following workflow and protocols outline a field-proven strategy.

Workflow for Metabolite Characterization

The investigation follows a logical progression from initial discovery and identification to quantitative assessment and safety evaluation.

Protocol 1: In Vitro Phenotyping of M20.7 Formation

Objective: To identify the enzymes responsible for the formation of M20.7 from vildagliptin.

Methodology:

-

System Preparation: Prepare incubation mixtures containing pooled human liver S9 fractions and, in separate experiments, recombinant human DPP-4 enzyme. A parallel incubation with liver microsomes serves as a negative control for CYP involvement.

-

Incubation: Add vildagliptin (e.g., at 10 µM concentration) to the enzyme systems fortified with necessary cofactors (e.g., NADPH for microsomes, although not required for hydrolysis). Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Inhibitor Co-incubation: In a separate set of experiments with liver S9, co-incubate vildagliptin with a potent and selective DPP-4 inhibitor (e.g., sitagliptin) to demonstrate competitive inhibition of M20.7 formation.[6][7]

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the presence and quantity of M20.7 using a validated LC-MS/MS method (see Protocol 2).

-

Data Interpretation: A high rate of M20.7 formation in S9 fractions and with recombinant DPP-4, coupled with its absence in microsomes and its inhibition by a competing DPP-4 inhibitor, provides strong evidence that DPP-4 is a key enzyme in vildagliptin hydrolysis.[6][7]

Protocol 2: Quantitative Bioanalysis of Vildagliptin and M20.7 via LC-MS/MS

Objective: To accurately quantify concentrations of vildagliptin and M20.7 in biological matrices (e.g., plasma, urine).

Methodology:

-

Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of vildagliptin and synthesized M20.7 reference standard into the appropriate blank biological matrix.

-

Sample Preparation: Precipitate proteins from plasma samples (e.g., 50 µL) by adding a volume (e.g., 200 µL) of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of vildagliptin or M20.7).

-

Extraction: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Chromatographic Separation: Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of vildagliptin, M20.7, and the internal standard.[20][21]

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific, highly selective multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

-

Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Determine the concentrations of vildagliptin and M20.7 in unknown samples by interpolating their peak area ratios from this curve.

Protocol 3: Designing a Human [14C] ADME Study

Objective: To definitively characterize the absorption, metabolism, and excretion of vildagliptin and all its metabolites in humans.

Methodology:

-

Study Population: Recruit a small cohort of healthy male subjects (typically 4-8 individuals).[4]

-

Dose Administration: Administer a single oral dose of [14C]vildagliptin (e.g., 100 mg) with a known amount of radioactivity.[4]

-